Hydrogen Bond Donor Count Differentiation
The target compound 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole (CAS 42418-61-1) possesses a hydrogen bond donor count of 1 due to its free pyrazole N–H proton, whereas the N1-substituted regioisomer 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole (CAS 13788-94-8) has a hydrogen bond donor count of 0 because the nitrophenyl group occupies the N1 position . This is not a subtle difference: HBD count governs the capacity for intermolecular hydrogen bonding, directly affecting solubility in protic media, crystal packing architecture, and the ability to engage biological targets that require a hydrogen bond donor at the pyrazole core [1]. The N1-substituted isomer relies exclusively on hydrophobic and π–π interactions for supramolecular assembly, as confirmed by its published crystal structure (orthorhombic, a = 21.3909 Å, b = 3.8653 Å, c = 12.4514 Å), where the dominant intermolecular contacts are π–π stacking at 3.8653 Å with no classical hydrogen bonds observed [2].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (free N–H at pyrazole N1) |
| Comparator Or Baseline | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (CAS 13788-94-8): HBD = 0 |
| Quantified Difference | ΔHBD = 1 (target possesses H-bond donor; comparator has none) |
| Conditions | Structural analysis: ChemSpider computed properties (ACD/Labs Percepta Platform v14.0) for comparator ; Chem960 HBD count for target |
Why This Matters
A hydrogen bond donor at the pyrazole core is frequently essential for anchoring ligand–receptor interactions in kinase and GPCR binding pockets; procurement of the incorrect regioisomer would eliminate this interaction entirely, potentially abrogating biological activity in HBD-dependent targets.
- [1] Claramunt, R. M. et al. A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 2006, 44(5), 566–570. DOI: 10.1002/mrc.1775. View Source
- [2] Tiekink, E. R. T. et al. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E, 2012, 68(Pt 4), o1018. DOI: 10.1107/S1600536812009579. View Source
